molecular formula C20H22N2O5 B2864115 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 922055-31-0

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2864115
CAS No.: 922055-31-0
M. Wt: 370.405
InChI Key: GXXZOMCMDNVKRJ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research on compounds with complex structures, such as benzoxazepines and benzothiazoles, involves detailed synthesis processes. For instance, the reaction of N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines with tetrachloro-1,2-benzoquinone led to the formation of new trichloro-6-(2-hydroxy-6-methyldibenzo[d,f][1,3]diazepin-5-yl[1,2]-benzoquinones, showcasing intricate synthetic routes for complex molecules (Gomaa, 2011).

Biological Activities and Applications

  • Antifungal Activities : Certain synthetic routes have led to novel antifungals, exemplified by the synthesis of (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues showing moderate to high activities against phytopathogenic fungi. These findings underscore the potential of such compounds in developing new fungicides for crop protection (Yang et al., 2017).

  • Antioxidant Properties : Research on marine red algae has led to the isolation of new nitrogen-containing bromophenols with potent scavenging activity against radicals, indicating the potential of such compounds as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-3-22-10-11-26-18-9-4-14(12-17(18)20(22)24)21-19(23)13-27-16-7-5-15(25-2)6-8-16/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXZOMCMDNVKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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